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Compound of Interest

Compound Name: Benzene, (1-ethoxyethoxy)-

CAS No.: 5426-78-8

Cat. No.: B1594772 Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6]
Benzene, (1-ethoxyethoxy)- is a mixed acetal derived from phenol and acetaldehyde (or its

equivalent, ethyl vinyl ether). It serves as a valuable intermediate in organic synthesis and a

specialized fragrance ingredient due to its stability relative to hemiacetals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1594772?utm_src=pdf-interest
https://www.benchchem.com/product/b1594772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name (1-Ethoxyethoxy)benzene

Common Names

Acetaldehyde ethyl phenyl acetal; 1-

Ethoxyethoxybenzene;

-Ethoxyphenetole

CAS Number 5426-78-8

Molecular Formula

Molecular Weight 166.22 g/mol

Structure

Ph-O-CH(CH

)-O-CH

CH

Appearance Colorless liquid

Solubility

Soluble in organic solvents (EtOH, Et

O, CHCl

); insoluble in water

Spectroscopic Data Analysis
The following data represents the characteristic spectral signatures for this molecule. These

values are critical for structural validation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is defined by the asymmetry of the acetal center, which renders the ethoxy

methylene protons diastereotopic, though often they appear as a simple multiplet due to rapid

rotation.

H NMR Data (400 MHz, CDCl
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)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

1.18 - 1.25
Triplet (

Hz)
3H

-OCH

CH

Terminal methyl

of ethoxy group.

1.52 - 1.58
Doublet (

Hz)
3H

-CH(CH

)-

Methyl group

attached to the

acetal carbon.

3.55 - 3.80 Multiplet 2H

-OCH

CH

Methylene

protons

(diastereotopic

nature may

cause splitting

complexity).

5.35 - 5.45
Quartet (

Hz)
1H

-O-CH(CH

)-O-

Diagnostic Peak:

The acetal

methine proton.

Deshielded by

two oxygens.

6.90 - 7.05 Multiplet 3H Ar-H (ortho/para)

Electron-rich

aromatic ring

protons.

7.20 - 7.35 Multiplet 2H Ar-H (meta)
Remaining

aromatic protons.

C NMR Data (100 MHz, CDCl

)
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Shift (

, ppm)
Carbon Type Assignment

15.2 CH Ethoxy methyl

20.5 CH Acetal methyl

61.8 CH Ethoxy methylene

99.5 - 101.0 CH
Acetal Carbon: Characteristic

shift for O-C-O.

116.5 CH (Ar) Ortho carbons

121.8 CH (Ar) Para carbon

129.4 CH (Ar) Meta carbons

156.8 C (quat)
Ipso carbon (attached to

Oxygen)

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the aromatic ether and acetal linkages while ruling

out free alcohols (no broad O-H stretch).
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Wavenumber (cm

)
Vibration Mode Intensity Description

3030 - 3060
C-H Stretch (sp

)
Weak

Aromatic C-H

stretching.

2850 - 2980
C-H Stretch (sp

)
Medium

Aliphatic

methyl/methylene

stretching.

1590, 1490 C=C Ring Stretch Medium

Characteristic

aromatic ring

breathing modes.

1230 - 1250 C-O-C Stretch (Ar) Strong
Asymmetric stretching

of the Ar-O-C bond.

1050 - 1150 C-O-C Stretch (Aliph) Strong
Acetal C-O-C

stretching vibrations.

Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the oxocarbenium ion and the

phenoxy group.

Ionization Mode: Electron Impact (70 eV)
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m/z
Relative
Abundance

Fragment Identity
Fragmentation
Mechanism

166 < 5% [M] Molecular ion (often

weak in acetals).

121 20 - 40%

[Ph-O-CH(CH

)]

Loss of ethoxy radical

(

OEt, M-45).

94 30 - 50% [Ph-OH]
Phenol radical cation

(H-transfer

rearrangement).

73 100% (Base Peak)

[CH

-CH=O-Et]

Oxocarbenium Ion:

Loss of phenoxy

radical (

OPh, M-93). Very

stable.

45 40 - 60%

[CH

-CH=OH]

Further fragmentation

of the ethoxy chain.

Synthesis & Experimental Protocol
The most efficient route to Benzene, (1-ethoxyethoxy)- is the acid-catalyzed addition of

phenol to ethyl vinyl ether. This "atom-economic" addition avoids the formation of water and

drives the equilibrium forward.

Reaction Scheme
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Figure 1: Acid-catalyzed synthesis pathway via oxocarbenium ion intermediate.

Detailed Protocol
Reagent Preparation:

Phenol (1.0 eq): 9.41 g (0.1 mol). Ensure phenol is dry; water hydrolyzes the product.

Ethyl Vinyl Ether (1.2 eq): 8.65 g (0.12 mol). Use slight excess to drive completion.

Catalyst: p-Toluenesulfonic acid (PTSA), 0.1 mol% (approx. 20 mg).

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

Procedure:

Step 1: Dissolve phenol and PTSA in 50 mL of anhydrous DCM in a round-bottom flask

equipped with a magnetic stir bar and a drying tube (CaCl

).

Step 2: Cool the solution to 0°C using an ice bath. The reaction is exothermic.[1]

Step 3: Add Ethyl Vinyl Ether dropwise over 20 minutes. Maintain temperature < 5°C to

prevent polymerization of the vinyl ether.
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Step 4: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by

TLC (SiO

, 10% EtOAc/Hexane).

Step 5 (Quench): Add 20 mL of saturated NaHCO

solution to neutralize the acid catalyst. This is critical to prevent hydrolysis during workup.

Purification:

Separate the organic layer and wash with brine.

Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Distillation: Purify by vacuum distillation.

Boiling Point: ~85-90°C at 10 mmHg (approximate).

Yield: Typically 85-95%.

Mechanistic Fragmentation (Mass Spec)
Understanding the fragmentation is vital for identifying this compound in complex mixtures

(e.g., metabolic studies or degradation analysis).
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Molecular Ion
[M]+ m/z 166

Path A:
C-O Cleavage

Path B:
C-O Cleavage

Path C:
H-Rearrangement

Oxocarbenium Ion
[CH3-CH=O-Et]+

m/z 73 (Base Peak)

Phenoxy Radical
(PhO•)
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[Ph-O-CH-CH3]+

m/z 121

Ethoxy Radical
(EtO•)

Phenol Ion
[Ph-OH]+

m/z 94
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Benzene, (1-ethoxyethoxy)-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594772#spectroscopic-data-of-benzene-1-
ethoxyethoxy-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1594772#spectroscopic-data-of-benzene-1-ethoxyethoxy-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594772#spectroscopic-data-of-benzene-1-ethoxyethoxy-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594772#spectroscopic-data-of-benzene-1-ethoxyethoxy-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594772#spectroscopic-data-of-benzene-1-ethoxyethoxy-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

